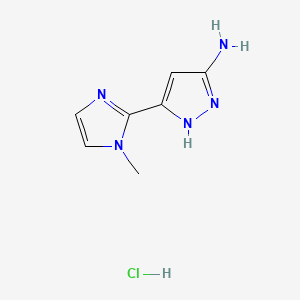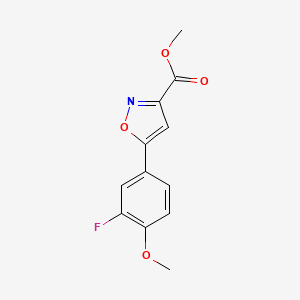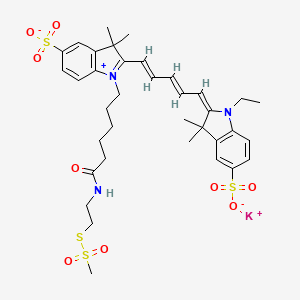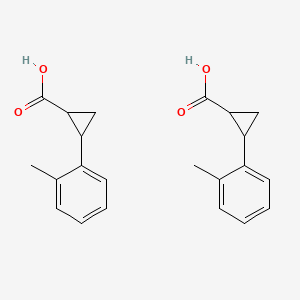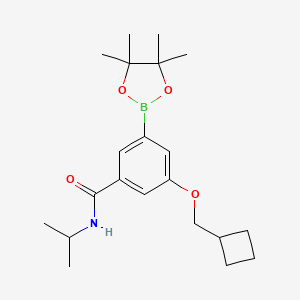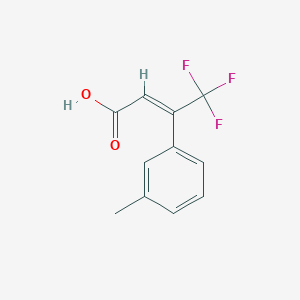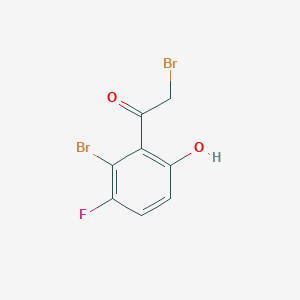
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom, a cyclopropylmethyl group, and an ethyl ester functional group, making it a unique and versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method involves the reaction of 3-bromoindole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Alcohol derivatives of the original ester compound.
科学的研究の応用
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Utilized in the development of chemical probes for studying protein-ligand interactions.
Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
Ethyl 3-bromo-1H-indole-2-carboxylate: Lacks the cyclopropylmethyl group, making it less sterically hindered.
3-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-(Cyclopropylmethyl)-1H-indole-2-carboxylate: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the cyclopropylmethyl group adds steric bulk and influences the compound’s binding properties.
特性
分子式 |
C15H16BrNO2 |
|---|---|
分子量 |
322.20 g/mol |
IUPAC名 |
ethyl 3-bromo-1-(cyclopropylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15(18)14-13(16)11-5-3-4-6-12(11)17(14)9-10-7-8-10/h3-6,10H,2,7-9H2,1H3 |
InChIキー |
IUBIWMGEDMREPP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3CC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




